molecular formula C14H19F2N3O B5381355 N-(2,4-DIFLUOROPHENYL)-N'-(1-ETHYL-4-PIPERIDYL)UREA

N-(2,4-DIFLUOROPHENYL)-N'-(1-ETHYL-4-PIPERIDYL)UREA

Cat. No.: B5381355
M. Wt: 283.32 g/mol
InChI Key: HOYIDWCQOPHPOE-UHFFFAOYSA-N
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Description

N-(2,4-DIFLUOROPHENYL)-N’-(1-ETHYL-4-PIPERIDYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIFLUOROPHENYL)-N’-(1-ETHYL-4-PIPERIDYL)UREA typically involves the reaction of 2,4-difluoroaniline with 1-ethyl-4-piperidone in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIFLUOROPHENYL)-N’-(1-ETHYL-4-PIPERIDYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-DIFLUOROPHENYL)-N’-(1-ETHYL-4-PIPERIDYL)UREA depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorophenyl)-N’-(1-methyl-4-piperidyl)urea
  • N-(2,4-Difluorophenyl)-N’-(1-propyl-4-piperidyl)urea
  • N-(2,4-Difluorophenyl)-N’-(1-butyl-4-piperidyl)urea

Uniqueness

N-(2,4-DIFLUOROPHENYL)-N’-(1-ETHYL-4-PIPERIDYL)UREA is unique due to its specific substitution pattern on the phenyl ring and the piperidyl group. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(1-ethylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2N3O/c1-2-19-7-5-11(6-8-19)17-14(20)18-13-4-3-10(15)9-12(13)16/h3-4,9,11H,2,5-8H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYIDWCQOPHPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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